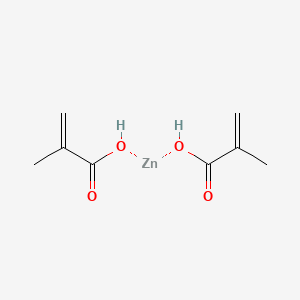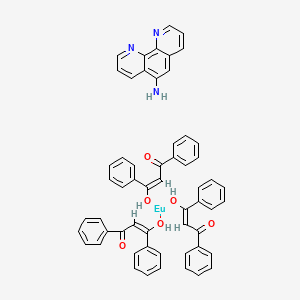
Berberinium chloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Berberinium chloride hydrate can be synthesized through the extraction of berberine from natural sources such as the roots, rhizomes, and stems of various plants, including Berberis species. The extraction process typically involves the following steps:
Extraction: Plant material is ground and subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography.
Conversion: Berberine is converted to this compound by reacting with hydrochloric acid in an aqueous solution, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatography techniques and crystallization methods ensures high purity and yield. The process is optimized for cost-effectiveness and scalability to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Berberinium chloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form berberine oxide.
Reduction: Reduction reactions can convert it to dihydroberberine.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halides like sodium chloride or potassium bromide are typical reagents.
Major Products
Oxidation: Berberine oxide.
Reduction: Dihydroberberine.
Substitution: Various halogenated derivatives of berberine.
Scientific Research Applications
Berberinium chloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Studied for its antimicrobial, anti-inflammatory, and anticancer properties. .
Industry: Utilized in the development of pharmaceuticals and as a natural dye in the textile industry.
Mechanism of Action
Berberinium chloride hydrate exerts its effects through several mechanisms:
Induction of ROS: It generates reactive oxygen species, leading to oxidative stress in cells.
Inhibition of DNA Topoisomerase: It inhibits the enzyme DNA topoisomerase, which is crucial for DNA replication and transcription.
Activation of Caspases: It activates caspase 3 and caspase 8, leading to apoptosis.
Modulation of Signaling Pathways: It affects various signaling pathways, including NF-κB and MAPK pathways, which are involved in inflammation and cell survival
Comparison with Similar Compounds
Similar Compounds
Berberine: The parent compound, also an isoquinoline alkaloid with similar biological activities.
Dihydroberberine: A reduced form of berberine with enhanced bioavailability.
Berberine Sulfate: Another derivative with distinct solubility and pharmacokinetic properties.
Uniqueness
Berberinium chloride hydrate is unique due to its specific chloride hydrate form, which influences its solubility, stability, and biological activity. Its ability to induce ROS and inhibit DNA topoisomerase makes it particularly valuable in cancer research and antimicrobial applications .
Properties
Molecular Formula |
C20H21ClNO5+ |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrate;hydrochloride |
InChI |
InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;; |
InChI Key |
BPNJXFPOPCFZOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



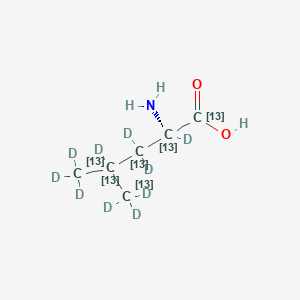
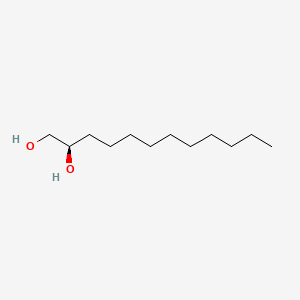
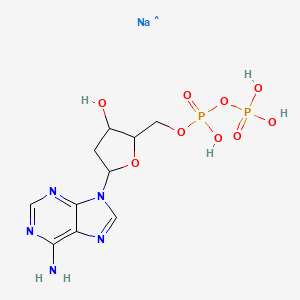
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)


